molecular formula C13H18ClNO3 B1424063 Methyl 2-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1219976-16-5

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1424063
CAS No.: 1219976-16-5
M. Wt: 271.74 g/mol
InChI Key: TVLSSUSVSYLLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction proceeds through esterification, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like methanol or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride
  • Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Uniqueness

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.

Properties

IUPAC Name

methyl 2-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-6-2-3-7-12(11)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSSUSVSYLLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-16-5
Record name Benzoic acid, 2-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.